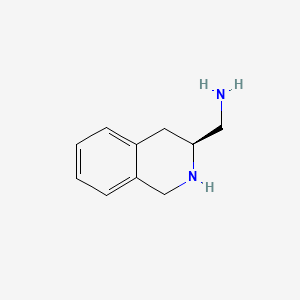
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
Übersicht
Beschreibung
Methenamine, also known as hexamethylenetetramine, is an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old . It is a heterocyclic organic compound with the formula (CH2)6N4 . This white crystalline compound is highly soluble in water and polar organic solvents .
Synthesis Analysis
Methenamine was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . It is prepared industrially by combining formaldehyde and ammonia .Molecular Structure Analysis
Methenamine has a tetrahedral cage-like structure, similar to adamantane . Four vertices are occupied by nitrogen atoms, which are linked by methylene groups .Chemical Reactions Analysis
In an acidic environment, methenamine is converted to ammonia and formaldehyde . This inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .Physical And Chemical Properties Analysis
Methenamine is a white crystalline compound that is highly soluble in water and polar organic solvents . It sublimes in vacuum at 280 °C . Amines are classified according to the number of alkyl or aryl groups attached to nitrogen .Wissenschaftliche Forschungsanwendungen
- Field : Microbiology and Histology .
- Summary : This staining method is used primarily for the identification of carbohydrates in fungal microorganisms .
- Methods : The staining involves the use of Gomori’s methenamine-silver nitrate and chromic acid. The fungal cell wall, composed of polysaccharides, interacts with chromic Acid, undergoes oxidation to form aldehydes, and reduces the alkaline-hexamine-silver complex .
- Results : The cell wall of the fungi appears black, a reaction known as the argentaffin reaction . This method has a higher sensitivity for detecting fungi and other polysaccharide-rich microorganisms in paraffin prepared sections .
- Field : Medicine .
- Summary : Methenamine is used as a nonantibiotic solution for the prevention of recurrent urinary tract infections .
- Methods : Methenamine is a urinary antiseptic that is converted to ammonia and formaldehyde in an acidic environment, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .
- Results : Despite over a century of use, there is no evidence of bacterial resistance to methenamine’s bacteriostatic activity .
Grocott-Gomori’s Methenamine Silver Staining
Prevention of Recurrent Urinary Tract Infections
- Field : Microbiology and Histology .
- Summary : This staining method is used primarily for the identification of carbohydrates in fungal microorganisms .
- Methods : The staining involves the use of Gomori’s methenamine-silver nitrate and chromic acid. The fungal cell wall, composed of polysaccharides, interacts with chromic Acid, undergoes oxidation to form aldehydes, and reduces the alkaline-hexamine-silver complex .
- Results : The cell wall of the fungi appears black, a reaction known as the argentaffin reaction . This method has a higher sensitivity for detecting fungi and other polysaccharide-rich microorganisms in paraffin prepared sections .
- Field : Medicine .
- Summary : Methenamine is used as a nonantibiotic solution for the prevention of recurrent urinary tract infections .
- Methods : Methenamine is a urinary antiseptic that is converted to ammonia and formaldehyde in an acidic environment, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .
- Results : Despite over a century of use, there is no evidence of bacterial resistance to methenamine’s bacteriostatic activity .
Grocott-Gomori’s Methenamine Silver Staining
Prevention of Recurrent Urinary Tract Infections
Safety And Hazards
Methenamine may cause serious side effects such as increased urination, painful urination, blood in your urine, or swelling, shortness of breath . Common side effects may include painful urination, nausea, vomiting, or rash, itching . It is flammable and may form combustible dust concentrations in air .
Zukünftige Richtungen
Methenamine is a nonantibiotic solution to the prevention of recurrent urinary tract infections . With increasing antibiotic use and limited innovation, multidrug resistance (MDR) is now a global public health threat . Nonantibiotic options for UTI management are needed to combat rising antimicrobial resistance and decrease rUTI burden .
Eigenschaften
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYNQIMTRERLH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652133 | |
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine | |
CAS RN |
195832-21-4 | |
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



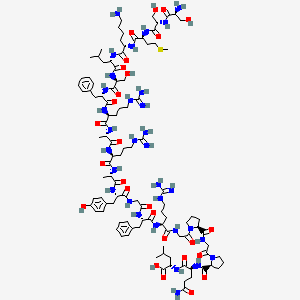
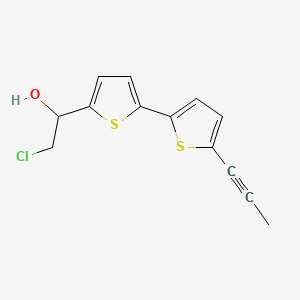
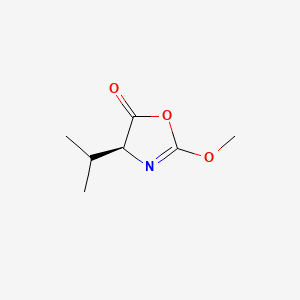
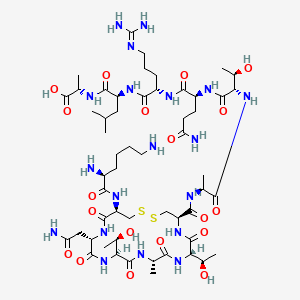
![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)
![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)
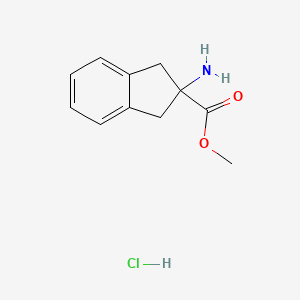
![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

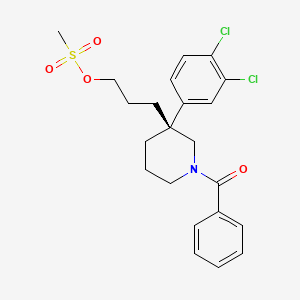
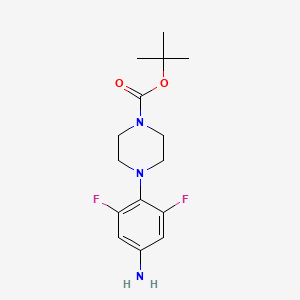
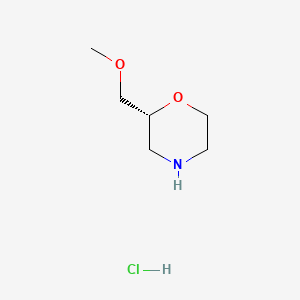
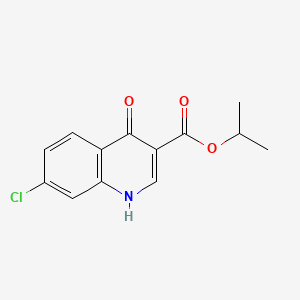
![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)